molecular formula C3H4Cl2O2 B1583519 2,3-Dichloropropionic acid CAS No. 565-64-0

2,3-Dichloropropionic acid

Cat. No.: B1583519
CAS No.: 565-64-0
M. Wt: 142.97 g/mol
InChI Key: GKFWNPPZHDYVLI-UHFFFAOYSA-N
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Description

2,3-Dichloropropionic acid is an organic compound with the molecular formula C₃H₄Cl₂O₂. It is a derivative of propionic acid where two hydrogen atoms are replaced by chlorine atoms at the second and third positions. This compound is known for its applications in various fields, including agriculture and chemical synthesis.

Scientific Research Applications

Safety and Hazards

2,3-Dichloropropionic acid is toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to store in a corrosive resistant container with a resistant inner liner .

Future Directions

The 2-haloacid dehalogenases, which can catalyze the dehalogenation of 2-chloropropionic acids and 2,2-dichloropropionic acids, are of particular interest in environmental remediation and environmentally friendly synthesis of optically pure chiral compounds due to their ability to degrade a wide range of halogenated compounds with astonishing efficiency for enantiomer resolution . This suggests a promising future direction for the use of 2,3-Dichloropropionic acid in environmental bioremediation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloropropionic acid can be synthesized through the chlorination of propionic acid. The process involves the reaction of propionic acid with chlorine gas in the presence of a catalyst, typically at elevated temperatures. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of propionic anhydride as an additive to enhance the yield and purity of the product. The reaction is carried out at temperatures between 115°C and 140°C, with the exclusion of free radical formers and light to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloropropionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.

    Reduction Reactions: Reduction of this compound can yield 2,3-dichloropropanol.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloropropionic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution makes it more reactive in nucleophilic substitution reactions compared to its mono-chlorinated counterparts. Additionally, its herbicidal properties are more pronounced due to the combined effects of both chlorine atoms .

Properties

IUPAC Name

2,3-dichloropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFWNPPZHDYVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10870615
Record name 2,3-Dichloropropanoic acid
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Molecular Weight

142.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

565-64-0
Record name 2,3-Dichloropropionic acid
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Record name 2,3-Dichloropropionic acid
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Record name 2,3-DICHLOROPROPIONIC ACID
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Record name 2,3-Dichloropropanoic acid
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Record name 2,3-dichloropropionic acid
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Record name 2,3-DICHLOROPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 2,3-dichloropropionic acid in material science?

A1: this compound serves as a precursor for synthesizing ionic polymers with polar groups. These polymers, when combined with surface-modified SiO2 nanoparticles, form nanocomposite electrolytes suitable for dye-sensitized solar cells (DSCs). The polar groups enhance iodide ionization, increasing charge carriers and resulting in high electrolyte conductivity (3.05 mS cm−1) []. DSCs using this composite electrolyte demonstrate good stability and photo-to-current conversion efficiencies exceeding 5% under various light intensities [].

Q2: Can this compound be used to synthesize biologically relevant molecules?

A2: Yes, this compound is a key starting material for synthesizing dl-2-amino-2-thiazoline-4-carboxylic acid [, ]. This compound is a versatile building block for various applications, including pharmaceutical development. One-pot synthesis methods using this compound have significantly improved the yield of dl-2-amino-2-thiazoline-4-carboxylic acid, reaching up to 93% [].

Q3: How does this compound impact denitrifying bacteria in environmental settings?

A3: Research indicates that this compound, specifically its commercial formulation dalapon, can inhibit denitrification by microorganisms in salt marsh sediments []. Studies on Pseudomonas perfectomarinus, a denitrifying bacterium, revealed that dalapon, even at low concentrations (10 µg/mL), significantly hampered denitrification []. Further investigation showed that dalapon primarily inhibited nitrite reduction more than nitrate reduction in P. perfectomarinus []. This finding suggests that while dalapon might not entirely halt denitrification, it can considerably slow down the process, potentially impacting nitrogen cycling in these ecosystems.

Q4: Are there any known enzymatic pathways for the degradation of this compound?

A4: Yes, a bacterial strain identified as Pseudomonas sp. B6P, isolated from a rice paddy field, demonstrated the ability to degrade 3-chloropropionic acid (3CP) []. This finding suggests the potential for microbial degradation pathways for chlorinated propionic acid derivatives, including this compound.

Q5: What are the toxicological implications of this compound?

A5: Studies have investigated the acute and subacute toxicity of this compound in rats []. This research provides valuable insights into the potential health risks associated with exposure to this compound.

Q6: What analytical techniques are commonly employed to study this compound?

A6: High-performance liquid chromatography (HPLC) is a widely used analytical method for the quantitative analysis of this compound and its derivatives []. This technique allows researchers to accurately determine the concentration of these compounds in various matrices, enabling them to monitor reaction progress, assess purity, and study their behavior in different systems.

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